molecular formula C5H12S B7816021 2-Pentanethiol CAS No. 110503-18-9

2-Pentanethiol

Cat. No.: B7816021
CAS No.: 110503-18-9
M. Wt: 104.22 g/mol
InChI Key: QUSTYFNPKBDELJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Reaction of Hydrosulfide Anion with Alkyl Halide: One common method for preparing thiols, including 2-Pentanethiol, involves the reaction of a hydrosulfide anion (HS-) with an alkyl halide (R-X) in a nucleophilic substitution reaction (S_N2). The general reaction is:

    RX+HSRSH+XR-X + HS^- \rightarrow R-SH + X^- R−X+HS−→R−SH+X−

    where R represents the alkyl group and X represents the halide .

  • Reaction of Thiourea with Alkyl Halide: Another method involves the reaction of thiourea with an alkyl halide, followed by hydrolysis to yield the thiol. The general reaction is:

    RX+(NH2)2CSRSC(NH2)2+XR-X + (NH_2)_2CS \rightarrow R-S-C(NH_2)_2^+X^- R−X+(NH2​)2​CS→R−S−C(NH2​)2+​X−

    RSC(NH2)2+X+H2ORSH+(NH2)2CO+HXR-S-C(NH_2)_2^+X^- + H_2O \rightarrow R-SH + (NH_2)_2CO + HX R−S−C(NH2​)2+​X−+H2​O→R−SH+(NH2​)2​CO+HX

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Thiols can be oxidized to form disulfides. The general reaction is:

    2RSH+[O]RSSR+H2O2R-SH + [O] \rightarrow R-S-S-R + H_2O 2R−SH+[O]→R−S−S−R+H2​O

    where R represents the alkyl group .

  • Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. The general reaction is:

    RSH+RXRSR+HXR-SH + R'-X \rightarrow R-S-R' + HX R−SH+R′−X→R−S−R′+HX

    where R and R’ represent alkyl groups and X represents the halide .

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2), and other oxidizing agents.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Nucleophiles: Hydrosulfide anion (HS-), thiolate anions (RS-).

Major Products:

    Disulfides: Formed from the oxidation of thiols.

    Thioethers: Formed from the substitution reactions of thiols with alkyl halides.

Scientific Research Applications

2-Pentanethiol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Pentanethiol involves its ability to act as a nucleophile due to the presence of the thiol group (-SH). This allows it to participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions. The thiol group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new chemical products .

Comparison with Similar Compounds

Uniqueness of 2-Pentanethiol: this compound is unique due to its specific molecular structure, which includes a five-carbon chain with a thiol group attached to the second carbon atom. This structure imparts distinct chemical properties and reactivity compared to other thiols .

Properties

IUPAC Name

pentane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSTYFNPKBDELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862827
Record name Pentane-2-thiol
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water; soluble in alcohol
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.832 (d20/4)
Record name 2-Pentanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2084-19-7, 110503-18-9
Record name 2-Pentanethiol
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Record name 2-Pentanethiol
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Record name Pentane-2-thiol
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Record name Pentane-2-thiol
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Record name 2-PENTANETHIOL
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Record name (±)-2-Pentanethiol
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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